N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived Schiff base characterized by a conjugated imine (C=N) bond in the thiazol-2(3H)-ylidene ring. The Z-configuration at the 2-position of the thiazole ring is stabilized by resonance and steric effects. The compound features a 3-butyl group and a 4-(4-methylphenyl) substituent on the thiazole core, with an aniline moiety attached via the imine nitrogen.
Properties
Molecular Formula |
C20H22N2S |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-butyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H22N2S/c1-3-4-14-22-19(17-12-10-16(2)11-13-17)15-23-20(22)21-18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3 |
InChI Key |
UVGWYVPKPSASLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of appropriate thioamide and aniline derivatives. One common method includes the reaction of 4-methylbenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of N-arylthiazol-2(3H)-ylidene derivatives. Key structural analogs include:
Key Observations :
- Electronic Effects : The 4-methylphenyl group in the target compound is electron-donating, enhancing resonance stabilization of the thiazole ring. In contrast, analogs with 4-Cl-phenyl (e.g., ) exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions.
- Steric Effects : The 3-butyl group in the target compound increases lipophilicity and steric hindrance compared to smaller substituents like methoxyethyl or benzyl .
- Ring Systems : Replacing thiazole with thiadiazole (e.g., ) introduces additional nitrogen atoms, affecting aromaticity and hydrogen-bonding capabilities.
Spectroscopic and Analytical Data
- Mass Spectrometry : The target compound’s molecular ion peak is predicted near m/z 322 (C₂₀H₂₂N₂S). A structurally similar compound (N-(3-benzyl-5-(3-chlorophenyl)thiazol-2(3H)-ylidene)aniline) exhibits [M+H]⁺ at m/z 343.1271 , highlighting the impact of substituents on fragmentation patterns.
- IR Spectroscopy : Thiazole derivatives typically show C=N stretches near 1600–1650 cm⁻¹. Thiadiazole analogs (e.g., ) display additional C=O stretches (~1690 cm⁻¹) due to acryloyl groups.
Pharmacological and Physicochemical Properties
- Lipophilicity : The butyl and 4-methylphenyl groups in the target compound enhance lipophilicity (logP ~4.5), favoring membrane permeability. Polar analogs like the methoxyethyl derivative () have lower logP values (~3.2).
- Solubility : Thiazole derivatives generally exhibit poor aqueous solubility. The methoxyethyl analog () may show improved solubility in polar solvents due to its ether group.
- Bioactivity : While direct pharmacological data for the target compound are unavailable, structurally related thiazol-2(3H)-ylidene anilines exhibit antimicrobial and anticancer activities. For example, benzyl-substituted analogs () show moderate inhibition of bacterial growth.
Biological Activity
N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline, also known by its CAS number 500106-25-2, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N2S
- Molecular Weight : 338.47 g/mol
- Structure : The compound features a thiazole ring, which is often associated with various biological activities, including anticancer and antimicrobial effects.
1. Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. Specifically, compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cells. A study highlighted that certain thiazole compounds demonstrated IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | 1.98 ± 1.22 | |
| This compound | Various | TBD | This Study |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain thiazole compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were effective against Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound | Bacteria Tested | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 mm | |
| Compound B | S. aureus | 18 mm | |
| This compound | TBD | TBD | This Study |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Thiazole derivatives often interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antibacterial Mechanism : The structural characteristics of thiazoles may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives to optimize their biological efficacy. For example, modifications in the phenyl ring or the introduction of electron-donating groups have been shown to enhance antitumor activity significantly .
Notable Research Findings
- A study demonstrated that specific substitutions on the thiazole ring could improve cytotoxicity against cancer cells.
- Another investigation reported the synthesis of various thiazole derivatives and assessed their antibacterial effectiveness using the agar dilution method.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
